Aluminum (III) acetylacetonate

Description

Significance of β-Diketonate Ligands in Modern Coordination Chemistry

β-Diketones, and their deprotonated forms, β-diketonates, are among the most versatile and widely studied ligands in coordination chemistry. researchgate.neticm.edu.pl Their prominence stems from several key characteristics:

Tautomerism and Resonance: β-Diketones exist in a keto-enol tautomeric equilibrium. icm.edu.pl The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and upon deprotonation, the resulting anion is resonance-stabilized, which contributes to the stability of its metal complexes. icm.edu.pl

Versatility in Bonding: These ligands can form stable complexes with a vast array of metal ions across the periodic table. researchgate.netnih.gov The electronic and steric properties of the β-diketonate ligand can be readily tuned by modifying the substituents on the ligand backbone, allowing for fine-control over the properties of the resulting metal complex. rsc.orgrsc.org

Applications: The unique properties of β-diketonate complexes have led to their use in diverse fields, including as catalysts, precursors for materials synthesis, and as components in luminescent materials. researchgate.neticm.edu.pl

The acetylacetonate (B107027) ligand, derived from acetylacetone (B45752), is the archetypal β-diketonate ligand and is instrumental in forming stable and volatile complexes like Aluminum (III) acetylacetonate.

Overview of Aluminum Coordination Complexes in Contemporary Research

Aluminum, being the most abundant metal in the Earth's crust, offers significant advantages in terms of cost and environmental benignity compared to many transition metals. d-nb.infonih.gov Consequently, the development of aluminum coordination complexes for various applications is a burgeoning area of research. d-nb.infopluto.im

Contemporary research on aluminum coordination complexes is multifaceted, with significant efforts directed towards:

Catalysis: Aluminum complexes are increasingly explored as catalysts for a variety of organic transformations. d-nb.info These include polymerization reactions, hydroboration, and CO₂ insertion reactions. d-nb.info The Lewis acidic nature of the aluminum center is often key to its catalytic activity. smolecule.com

Materials Science: Aluminum coordination compounds serve as valuable precursors for the synthesis of advanced materials. pluto.imamericanelements.com For instance, they are used in chemical vapor deposition (CVD) and sol-gel processes to produce high-purity aluminum oxide (Al₂O₃) thin films and nanoparticles. smolecule.comnih.gov

Energy Storage: The quest for next-generation battery technologies has spurred research into aluminum-ion batteries, where aluminum coordination chemistry plays a crucial role in the development of electrolytes and electrode materials. pluto.im

Luminescent Materials: While less common than lanthanide or transition metal complexes, certain aluminum complexes exhibit interesting photophysical properties and are being investigated for applications in lighting and sensing.

The stability of the Al(III) oxidation state is a defining feature of its coordination chemistry. nih.gov However, recent breakthroughs have also led to the isolation and study of aluminum complexes in lower oxidation states, opening up new avenues for reactivity. illinois.eduresearchgate.netnih.gov

Role of this compound as a Versatile Precursor and Catalyst

This compound stands out as a particularly useful and versatile aluminum coordination complex, primarily due to its stability, volatility, and solubility in organic solvents. smolecule.comereztech.com These properties make it an ideal candidate for a range of applications, particularly as a precursor for materials synthesis and as a catalyst.

As a Precursor:

Al(acac)₃ is a widely employed precursor for the deposition of aluminum oxide (Al₂O₃), a material with significant technological importance due to its excellent insulating, optical, and mechanical properties. smolecule.com The controlled thermal decomposition of Al(acac)₃ is central to several deposition techniques:

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD): The volatility of Al(acac)₃ allows it to be transported in the gas phase to a substrate surface, where it decomposes to form high-purity Al₂O₃ thin films. ereztech.com This method is crucial in the microelectronics industry for fabricating insulating layers in transistors and other devices.

Sol-Gel Synthesis: Al(acac)₃ can be used in sol-gel processes to create alumina (B75360) nanoparticles and porous materials. The controlled hydrolysis and condensation of the precursor allow for the formation of materials with tailored structures and properties.

Nanoparticle Synthesis: The thermal decomposition of Al(acac)₃ in non-aqueous media has been shown to be an effective method for producing γ-alumina nanocrystals at low temperatures. nih.gov These nanoparticles have applications in catalysis, ceramics, and composites.

As a Catalyst:

The Lewis acidic nature of the aluminum center in Al(acac)₃ allows it to function as a catalyst in various organic reactions. smolecule.com While perhaps not as reactive as some other organoaluminum compounds, its stability and ease of handling make it an attractive option.

Polymerization: Al(acac)₃ has been investigated as a catalyst or co-catalyst for the ring-opening polymerization of cyclic esters, such as ε-caprolactone, to produce biodegradable polyesters. asianpubs.orgtandfonline.com It can also be used in the polymerization of other monomers. smolecule.comnih.gov

Crosslinking Agent: In polymer chemistry, Al(acac)₃ can act as a crosslinking agent, enhancing the mechanical properties of polymer composites by forming coordination bonds.

Other Organic Transformations: Its catalytic activity extends to other reactions, such as in the synthesis of poly(ethylene terephthalate) (PET). asianpubs.org

The versatility of this compound is further highlighted by its use in diverse research areas, including the synthesis of carbon nanostructures and in biomedical research. smolecule.com

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Al(C₅H₇O₂)₃ | smolecule.com |

| Molecular Weight | 324.31 g/mol | |

| Appearance | White to yellow powder/crystals | ereztech.comguidechem.com |

| Melting Point | 192–194 °C | |

| Decomposition Temperature | ~327 °C (600 K) | |

| Symmetry | D₃ | smolecule.com |

| Solubility | Soluble in organic solvents | smolecule.com |

Table 2: Applications of this compound

| Application | Description | Key Findings/Advantages | References |

|---|---|---|---|

| Precursor for Al₂O₃ Films | Used in CVD and ALD to deposit thin films of aluminum oxide. | Enables deposition of high-purity, crystalline Al₂O₃ films with excellent insulating and optical properties for electronics and photonics. | smolecule.com |

| Catalyst for Polymerization | Initiates or co-catalyzes the ring-opening polymerization of cyclic esters like ε-caprolactone and lactide. | Offers a stable and easy-to-handle catalyst for producing biodegradable polymers. Its efficiency can be influenced by reaction conditions. | asianpubs.orgtandfonline.comtandfonline.com |

| Synthesis of Nanomaterials | Serves as a precursor for the synthesis of alumina (Al₂O₃) nanoparticles. | Allows for the low-temperature synthesis of γ-alumina nanocrystals and other nanostructures. | nih.govmdpi.commdpi.com |

| Crosslinking Agent | Enhances the mechanical properties of polymer composites. | Forms coordination bonds with functional groups in polymers, leading to improved structural integrity. |

Structure

2D Structure

Properties

Molecular Formula |

C15H21AlO6 |

|---|---|

Molecular Weight |

324.30 g/mol |

IUPAC Name |

(Z)-4-[[(Z)-4-oxopent-2-en-2-yl]oxy-[(E)-4-oxopent-2-en-2-yl]oxyalumanyl]oxypent-3-en-2-one |

InChI |

InChI=1S/3C5H8O2.Al/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b4-3+;2*4-3-; |

InChI Key |

KILURZWTCGSYRE-RKFKAVRRSA-K |

Isomeric SMILES |

C/C(=C\C(=O)C)/O[Al](O/C(=C\C(=O)C)/C)O/C(=C\C(=O)C)/C |

Canonical SMILES |

CC(=CC(=O)C)O[Al](OC(=CC(=O)C)C)OC(=CC(=O)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of Aluminum Iii Acetylacetonate

Novel Synthetic Routes and Reaction Conditions

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing aluminum (III) acetylacetonate (B107027), moving beyond traditional laboratory-scale preparations.

A notable advancement is the use of industrial byproducts as starting materials, which offers both economic and environmental benefits.

From Alum: Industrial alum (aluminum sulfate, Al₂(SO₄)₃·16H₂O) can be used as a precursor for the synthesis of aluminum (III) acetylacetonate. niscpr.res.inresearchgate.net The process involves preparing an aqueous solution of alum and reacting it with an ammoniacal solution of acetylacetone (B45752). niscpr.res.in This reaction yields a pale yellow precipitate of this compound. niscpr.res.in The reaction is typically carried out with continuous stirring until the solution reaches a neutral or slightly basic pH of 7-8. niscpr.res.in Another approach involves first precipitating aluminum hydroxide (B78521) from a potash alum solution using potassium hydroxide, and then reacting the gelatinous precipitate with acetylacetone. google.comgoogle.com

From Boehmite: Boehmite ([AlO(OH)]n), a mineral and industrial material, serves as another viable starting material. researchgate.netoup.comoup.com In a one-step synthesis, boehmite is reacted with acetylacetone in water. researchgate.netoup.comoup.com This method is considered a "green" approach as it uses water as the solvent and can be scaled for large-scale preparations. oup.com The reaction is believed to proceed through the coordination of the acetylacetone's carbonyl group to the boehmite, leading to the cleavage of Al-O bonds within the boehmite structure and subsequent chelation to form the final product. researchgate.net

Table 1: Comparison of Synthetic Routes from Industrial Byproducts

| Starting Material | Key Reagents | Reaction Conditions | Advantages |

|---|---|---|---|

| Alum (Aluminum Sulfate) | Acetylacetone, Ammonia (B1221849) Solution or Potassium Hydroxide | Aqueous solution, pH control (neutral to slightly basic) | Utilizes an industrial byproduct, straightforward precipitation. niscpr.res.in |

| Boehmite | Acetylacetone, Water | Aqueous dispersion, one-step process | "Green" synthesis, scalable. oup.com |

Mechanistic Studies of this compound Formation and Derivatization

Understanding the reaction mechanism is crucial for optimizing synthesis and controlling product properties.

The formation of this compound in aqueous solution from aluminum salts like aluminum nitrate (B79036) involves a series of steps that are highly dependent on the pH of the solution. mdpi.com The synthesis is initiated by dissolving the aluminum salt and acetylacetone in water. The gradual addition of a base, such as ammonia, deprotonates the acetylacetone, enabling it to act as a ligand. mdpi.com

In-situ studies have divided the reaction into distinct periods:

Ligand Uptake: Initially, as the base is added and the pH begins to rise, the acetylacetonate ligand starts to coordinate with the aluminum ions in the solution. mdpi.com

Precipitation Initiation: At a critical pH of approximately 2.4, the precipitation of this compound begins. mdpi.com This is observable through an increase in the solution's turbidity and can be monitored by techniques like in-situ luminescence spectroscopy. mdpi.comresearchgate.net

Crystallization: As more base is added and the pH continues to rise, the crystallization process proceeds, leading to the formation of the solid product. mdpi.com

The thermal decomposition of this compound in the gas phase, relevant for applications like chemical vapor deposition (CVD), has also been investigated. Studies show that decomposition begins at temperatures above 600 K. rsc.orgrsc.org The primary initial products are aluminum bis(diketo)acetylacetonate-H and acetylacetone. rsc.orgrsc.org A secondary decomposition pathway involves the formation of other aluminum-containing species and various organic byproducts like acetone (B3395972) and ketene. rsc.orgrsc.org

Purification Techniques for High-Purity Research Applications

For many research applications, particularly in electronics and materials science, high-purity this compound is required. Several techniques are employed to purify the synthesized product.

Recrystallization: This is a common and effective method for purifying solid compounds. fengchengroup.com For this compound, solvents such as dimethylformamide can be used for recrystallization to obtain high-quality crystals suitable for single-crystal X-ray diffraction studies. niscpr.res.inresearchgate.net

Distillation and Crystallization: These techniques are also mentioned as methods for purification, particularly in industrial-scale production. fengchengroup.com

Column Chromatography: For derivatized products of this compound, such as in the synthesis of more complex coordination compounds, column chromatography using adsorbents like neutral alumina (B75360) is employed to isolate and purify the desired product. chemicalbook.com

The choice of purification method depends on the initial purity of the crude product and the required purity level for the intended application. For instance, achieving the high purity needed for producing high-purity aluminum often involves advanced techniques like three-layer electrolysis or fractional crystallization of the elemental aluminum itself. mdpi.com

Table 2: Purification Techniques for this compound

| Technique | Description | Typical Application |

|---|---|---|

| Recrystallization | Dissolving the crude product in a suitable solvent and allowing it to crystallize slowly to form pure crystals. fengchengroup.com | Laboratory-scale purification for high-purity crystalline product. niscpr.res.inresearchgate.net |

| Distillation | Separating components of a liquid mixture based on differences in boiling points. fengchengroup.com | Industrial purification. fengchengroup.com |

| Column Chromatography | Separating components of a mixture by passing it through a column containing a stationary phase. chemicalbook.com | Purification of derivatized products. chemicalbook.com |

Structural Elucidation and Advanced Spectroscopic Characterization of Aluminum Iii Acetylacetonate

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For aluminum (III) acetylacetonate (B107027), this technique has provided invaluable insights into its crystalline packing, molecular geometry, and the subtle interactions that govern its solid-state behavior.

Polymorphism and Phase Transitions in Crystalline Forms

Aluminum (III) acetylacetonate is known to exist in several polymorphic forms, which are different crystalline structures of the same compound. mdpi.comresearchgate.netresearchgate.net The most common and thermodynamically stable form is the α-phase. mdpi.comresearchgate.net In addition to the α-phase, a γ-polymorph has also been identified. mdpi.comresearchgate.net At low temperatures, specifically around 110 K, a δ-phase can be observed, which is a superstructure of the α-polymorph. researchgate.netniscpr.res.in

In situ X-ray diffraction studies have been instrumental in observing the crystallization process and the transformation between these polymorphs. mdpi.comresearchgate.netdesy.de These studies have shown that under certain conditions, the α- and γ-phases can crystallize simultaneously, with the less stable γ-phase subsequently converting to the more stable α-phase. mdpi.com The study of these phase transitions is crucial for controlling the synthesis of solid materials with desired properties. desy.de

Coordination Geometry and Ligand Conformation Studies

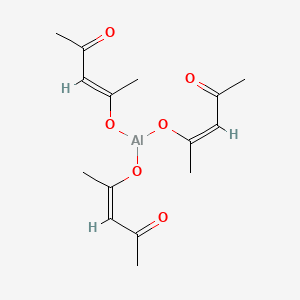

X-ray crystallography reveals that in this compound, the central aluminum ion is hexa-coordinated, bonded to six oxygen atoms from three bidentate acetylacetonate ligands. researchgate.netniscpr.res.in This arrangement results in an octahedral coordination geometry around the aluminum center. quora.com The molecule possesses D₃ symmetry, making it isomorphous with other octahedral tris(acetylacetonate) complexes. wikipedia.orgwowessays.com

Detailed analysis of the crystal structure of the α-modification, which crystallizes in the monoclinic space group P2₁/c, shows a slightly distorted octahedron. researchgate.netniscpr.res.in The Al-O bond lengths are typically in the narrow range of 1.8764 to 1.8916 Å. researchgate.netniscpr.res.in The cis O-Al-O bond angles vary from 88.13° to 91.82°, while the trans O-Al-O angles are in the range of 177.96° to 179.56°, indicating minimal deviation from ideal octahedral geometry. niscpr.res.in The acetylacetonate ligands themselves adopt a planar conformation, facilitating the delocalization of π-electrons within the chelate rings.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Al-O Bond Length (Å) | 1.8764 - 1.8916 |

| cis O-Al-O Angle (°) | 88.13 - 91.82 |

| trans O-Al-O Angle (°) | 177.96 - 179.56 |

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a powerful probe into the bonding and structural dynamics of molecules. For this compound, these methods offer detailed information on the vibrational modes associated with the metal-ligand bonds and the internal vibrations of the acetylacetonate ligands.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment and Bonding Analysis

FTIR spectroscopy is a key tool for confirming the coordination of the acetylacetonate ligand to the aluminum center. The absence of the characteristic C=O stretching frequency of free acetylacetone (B45752) (around 1725 cm⁻¹) is a clear indication of metal-ligand bond formation. researchgate.net In the spectrum of Al(acac)₃, strong bands in the 1500-1600 cm⁻¹ region are assigned to the C=O and C=C stretching vibrations within the chelate ring. researchgate.net

The lower frequency region of the FTIR spectrum provides direct evidence of the Al-O bond. Bands observed in the 400-700 cm⁻¹ range are attributed to Al-O stretching vibrations. niscpr.res.in Specifically, signals around 410 and 484 cm⁻¹ have been assigned to the bending modes of Al-O vibrations, while those at approximately 576, 659, 687, 776, and 935 cm⁻¹ are due to ν(Al-O) stretching vibrations. niscpr.res.in Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to aid in the precise assignment of these vibrational modes, indicating a strong coupling between the modes of the chelated ring. nih.gov

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 1500 - 1600 | ν(C=O) and ν(C=C) |

| 935, 776, 687, 659, 576 | ν(Al-O) |

| 484, 410 | δ(Al-O) |

Raman Spectroscopy for Complementary Vibrational Characterization

Raman spectroscopy offers a complementary perspective to FTIR, as the selection rules for vibrational transitions differ. This technique is particularly useful for observing symmetric vibrations that may be weak or inactive in the infrared spectrum. Studies on this compound have utilized Raman spectroscopy in conjunction with FTIR to achieve a more complete assignment of the vibrational modes. nih.gov The combination of both techniques, supported by theoretical calculations, allows for a comprehensive understanding of the vibrational dynamics of the molecule, including the metal-ligand bonding and the internal modes of the acetylacetonate ligand. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

NMR spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. For this compound, both solution and solid-state NMR have been employed to elucidate its structure and dynamics.

In solution, the ¹H NMR spectrum of Al(acac)₃ is relatively simple, consistent with its diamagnetic nature, as the Al³⁺ ion has a closed-shell electron configuration. azom.commagritek.com The spectrum typically shows two sharp resonances: one for the methine (CH) proton and another for the methyl (CH₃) protons of the acetylacetonate ligands, with a 1:6 integration ratio, respectively. azom.commagritek.com

Proton (¹H) NMR for Solution-State Structural Insights and Purity Assessment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the structure and assessing the purity of diamagnetic metal complexes like this compound. magritek.comazom.com The Al³⁺ ion, with its neon-like electron configuration, has no unpaired electrons, resulting in a diamagnetic complex that yields sharp, well-resolved NMR spectra. magritek.comazom.com

In a typical ¹H NMR spectrum of Al(acac)₃ recorded in deuterated chloroform (B151607) (CDCl₃), two distinct resonances are observed. magritek.com These signals correspond to the two types of protons present in the acetylacetonate ligand: the methine proton (-CH=) and the methyl protons (-CH₃).

A characteristic peak for the methine proton appears at approximately δ 5.47 ppm. azom.com The methyl protons give rise to a signal at around δ 1.99 ppm. magritek.com The integration of these peaks reveals a 1:6 ratio, which is consistent with the presence of one methine proton and six methyl protons (from two equivalent methyl groups) per ligand. magritek.comazom.com This integration ratio is a key indicator of the compound's stoichiometry and purity. The sharpness of these resonances in the 0-8 ppm range is typical for diamagnetic molecules and confirms the absence of paramagnetic impurities. magritek.comazom.com

| Proton Type | Chemical Shift (δ, ppm) | Integration Ratio |

|---|---|---|

| Methine (-CH=) | ~5.47 | 1 |

| Methyl (-CH₃) | ~1.99 | 6 |

Multi-Nuclear NMR Studies (e.g., ¹³C NMR)

To gain deeper insights into the molecular framework of Al(acac)₃, multi-nuclear NMR studies, including ¹³C, ¹⁷O, and ²⁷Al NMR, are employed, particularly in the solid state. cdnsciencepub.com These techniques provide detailed information about the carbon backbone, the coordination environment of the oxygen atoms, and the central aluminum ion.

In solid-state ¹³C NMR, distinct signals are observed for the different carbon atoms in the acetylacetonate ligand. The carbonyl carbons (C=O) typically resonate downfield, while the methyl carbons (-CH₃) appear upfield. The central methine carbon (=CH-) has a characteristic chemical shift in the intermediate region.

High-resolution solid-state NMR techniques, such as double-rotation (DOR) and multiple-quantum magic-angle spinning (MQMAS), are necessary to obtain well-resolved spectra for quadrupolar nuclei like ¹⁷O and ²⁷Al. cdnsciencepub.com These advanced experiments provide data on the isotropic chemical shifts, which are sensitive to the local electronic environment of the nuclei. cdnsciencepub.com For α-Al(acac)₃, these studies have allowed for the accurate determination of the chemical shifts for all magnetic nuclei, providing a complete picture of the solid-state structure. cdnsciencepub.comresearchgate.net

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹³C (Methyl) | Data not specifically provided in search results |

| ¹³C (Methine) | Data not specifically provided in search results |

| ¹³C (Carbonyl) | Data not specifically provided in search results |

| ²⁷Al | 0.15 (relative to 1.1 M Al(NO₃)₃ in H₂O) researchgate.net |

Electronic Spectroscopy and Luminescence Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Stability

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within the Al(acac)₃ complex. The spectrum is dominated by strong absorption bands in the UV region, which are attributed to ligand-centered π → π* transitions of the acetylacetonate moiety. researchgate.netisofts.kiev.ua The interaction of the ligand's π orbitals with the aluminum d-orbitals can also influence these transitions.

The stability of the complex can be inferred from the consistency of its UV-Vis spectrum over time and under different conditions. Any degradation or ligand exchange would likely result in changes to the absorption bands. The formation of Al(acac)₃ in solution can be monitored by observing the growth of its characteristic absorption bands. researchgate.net

Luminescence and Photophysical Characterization

This compound exhibits luminescence, emitting blue light when irradiated with UV light (around 320 nm). desy.demdpi.com This property is useful for monitoring crystallization processes and for potential applications in optoelectronic devices. The emission spectrum of Al(acac)₃ is broad, extending from approximately 400 nm to 700 nm, with distinct maxima at around 440 nm, 460 nm, and 509 nm. mdpi.com

The excitation spectrum, which shows the wavelengths of light that are most effective at inducing luminescence, has a broad maximum at approximately 328 nm. mdpi.com The significant difference between the luminescence properties of the coordinated acetylacetonate ligand and the free acetylacetone molecule allows for the use of in-situ luminescence to monitor the formation of the complex. mdpi.com

| Parameter | Wavelength (nm) |

|---|---|

| Excitation Maximum | ~328 mdpi.com |

| Emission Maxima | ~440, ~460, ~509 mdpi.com |

Mass Spectrometry for Fragmentation Pathways and Ionization Energetics

Mass spectrometry is a critical technique for determining the molecular weight and investigating the fragmentation pathways of Al(acac)₃. Under electron ionization, the primary fragmentation pathway involves the sequential loss of the acetylacetonate ligands. rsc.org

The main dissociation channel is the loss of a C₅H₇O₂ radical, which corresponds to one acetylacetonate ligand. rsc.org This leads to the formation of the [Al(acac)₂]⁺ fragment ion. rsc.org Further fragmentation is less common due to the energetic favorability of the trivalent state of the resulting fragment ion. rsc.org Studying these fragmentation patterns provides insight into the bonding and stability of the coordination complex.

Thermal Analysis Techniques for Decomposition Pathways and Precursor Suitability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA), are essential for understanding the thermal stability and decomposition behavior of Al(acac)₃. niscpr.res.inresearchgate.net This information is particularly crucial for its application as a precursor in chemical vapor deposition (CVD) for the synthesis of alumina (B75360) (Al₂O₃). niscpr.res.in

TGA measurements show that Al(acac)₃ undergoes a significant mass loss in a single step. researchgate.net This mass loss typically begins around 210 °C and is complete by approximately 300 °C, indicating the decomposition of the complex. researchgate.net DTA/DSC thermograms show an endothermic peak corresponding to the melting point of the compound, which is around 195 °C. researchgate.net The boiling point has been reported to be approximately 310 °C. researchgate.net

The decomposition of Al(acac)₃ leads to the formation of alumina, making it a suitable precursor for the deposition of thin films. niscpr.res.in The clean decomposition and volatility of the complex are desirable characteristics for a CVD precursor. niscpr.res.inresearchgate.net However, some studies have noted that vaporization of the molten complex can occur concurrently with decomposition. niscpr.res.in

| Thermal Event | Temperature (°C) | Technique |

|---|---|---|

| Melting Point | ~195 researchgate.net | DTA |

| Decomposition Onset | ~210 researchgate.net | TGA |

| Decomposition Completion | ~300 researchgate.net | TGA |

| Boiling Point | ~310 researchgate.net | DTA |

Thermogravimetric Analysis (TGA) for Decomposition Kinetics and Product Formation

Thermogravimetric Analysis (TGA) is a fundamental technique for understanding the thermal stability and decomposition behavior of this compound. TGA measurements reveal that the mass loss of the compound begins at approximately 210°C and is complete by around 300°C in a nitrogen atmosphere. mdpi.com The thermal decomposition in the gas phase has been observed to start at a higher temperature, around 563 K (290°C). rice.edu

Detailed studies of the gas-phase decomposition have identified a multi-step process. The primary decomposition step involves the loss of an acetylacetonate ligand. rice.edu This leads to the formation of major initial products, including aluminium bis(diketo)acetylacetonate-H and acetylacetone. rice.edu As the temperature increases, these primary products undergo further breakdown, yielding secondary decomposition products. Major secondary products identified include acetone (B3395972), ketene, and acetylallene. rice.edu The ultimate solid residue of the decomposition process is typically alumina (Al₂O₃). niscpr.res.in

The atmosphere in which the analysis is conducted can influence the decomposition mechanism and the final products. nih.gov TGA is also a valuable method for determining the vapor pressure and the enthalpy of sublimation of the compound, which are critical parameters for its application as a precursor in chemical vapor deposition (CVD). researchgate.net

| Temperature Range | Event | Decomposition Products Identified |

|---|---|---|

| 210°C - 300°C | Primary Decomposition (Mass Loss) | - |

| > 290°C (gas-phase) | Initial Decomposition | Aluminium bis(diketo)acetylacetonate-H, Acetylacetone |

| Higher Temperatures | Secondary Decomposition | Acetone, Ketene, Acetylallene |

| Final Residue | - | Alumina (Al₂O₃) |

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, providing detailed information on thermal events such as melting, crystallization, and decomposition. For this compound, DSC analysis reveals several key thermal transitions.

A prominent endothermic peak is consistently observed around 195°C, which corresponds to the melting point of the compound. mdpi.comniscpr.res.in This is followed by another endotherm at approximately 257°C, which is associated with the vaporization of the molten material. niscpr.res.in Following these endothermic events, a broad and complex exothermic process occurs, indicating the decomposition of the compound. niscpr.res.in The enthalpy of fusion, a measure of the energy required to melt the solid, has also been determined for this compound through DSC measurements. nih.gov The reported sublimation enthalpy for Al(acac)₃ shows significant variation in literature, ranging from 47.3 to 126 kJ/mol, highlighting the sensitivity of this measurement to the experimental procedure used. rice.edu

| Approximate Temperature (°C) | Thermal Event | Type of Event |

|---|---|---|

| ~195 | Melting | Endothermic |

| ~257 | Vaporization | Endothermic |

| >257 | Decomposition | Exothermic |

In Situ Spectroscopic Studies of Crystallization and Reaction Dynamics

In situ investigations are essential for understanding the dynamic processes of nucleation and crystallization, providing real-time data on the formation of solids. researchgate.netnist.gov Such studies on this compound have successfully detected precursors, intermediates, and polymorphic forms that are typically missed by conventional ex situ experiments. niscpr.res.innist.gov

Using a specialized crystallization cell, simultaneous in situ X-ray diffraction (XRD) and luminescence analysis have been employed to monitor the crystallization of Al(acac)₃. niscpr.res.inresearchgate.net These time-resolved studies have identified two distinct polymorphs at room temperature: the α-phase and the γ-phase. researchgate.netnist.gov The formation of these products is significantly influenced by the pH of the reaction solution. researchgate.netnist.gov

In situ luminescence spectroscopy has proven effective for monitoring the reaction progress. niscpr.res.in The crystallization process is marked by a sharp increase in emission intensity. For instance, when a 25% ammonia (B1221849) solution is added to an aqueous solution of aluminum nitrate (B79036) and acetylacetone, a drastic increase in emission occurs after an induction time of approximately 2.1 minutes. researchgate.net The critical condition for initiating this crystallization has been identified as a pH of approximately 2.4. researchgate.net By adjusting the concentration of the ammonia solution, the induction time for crystallization can be controllably delayed, demonstrating precise control over the reaction dynamics. researchgate.net

| Experimental Condition | Observation | Technique |

|---|---|---|

| Room Temperature Crystallization | Detection of α- and γ-polymorphs | In Situ XRD |

| Addition of 25% NH₃ solution | Crystallization induction time of 2.1 min | In Situ Luminescence |

| Critical pH for crystallization | ~2.4 | In Situ Monitoring |

| Decreased NH₃ concentration (12.5%) | Induction time delayed to 3.7 min | In Situ Luminescence |

| Decreased NH₃ concentration (3.5%) | Induction time delayed to 11.2 min | In Situ Luminescence |

Theoretical and Computational Studies of Aluminum Iii Acetylacetonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Assignments

Density Functional Theory (DFT) has been extensively used to study Al(acac)₃, offering a balance between computational cost and accuracy. These calculations have provided significant insights into the molecule's geometry, electronic properties, and vibrational spectra.

Electronic Structure: DFT calculations have been employed to probe the crystal and molecular structure of Al(acac)₃ polymorphs. mdpi.comresearchgate.net Studies have shown that the geometry, including bond lengths and angles, calculated using DFT methods like B3LYP with a 6-31G* basis set, is in good agreement with experimental results obtained from X-ray diffraction. researchgate.netresearchgate.net The calculations confirm a D₃ symmetry for the molecule, which is isomorphous with other octahedral tris(acetylacetonate)s. wikipedia.org The electronic structure is a key factor in its application as a precursor for the chemical vapor deposition (CVD) of aluminum oxide. rsc.orgrsc.org

Vibrational Assignments: The vibrational spectra of Al(acac)₃ and its isotopes have been successfully interpreted with the aid of DFT calculations. researchgate.netnih.gov By using functionals such as B3LYP, B1LYP, and G96LYP with a 6-31G* basis set, researchers have been able to calculate the frequencies and intensities of the vibrational bands. researchgate.netnih.gov These theoretical results have been compared with experimental infrared (IR) and Raman spectra, allowing for the assignment of all measured bands to specific vibrational modes. researchgate.netnih.gov

Key findings from these studies include:

Strong coupling between the chelated ring modes. researchgate.net

Assignment of bands in the 500–390 cm⁻¹ frequency range to the vibrations of metal-ligand (Al-O) bonds. researchgate.net

The calculated frequencies are often predicted at slightly higher wavenumbers than the experimental bands. researchgate.netnih.gov

Signals observed around 990 and 740 cm⁻¹ are assigned to the stretching mode of Al-O vibrations, while signals near 450 and 420 cm⁻¹ are attributed to the bending modes of Al-O vibrations. researchgate.net

Table 1: Comparison of Experimental and DFT Calculated Vibrational Frequencies (cm⁻¹) for Al(acac)₃

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Al-O Stretching | ~990, ~740 | - | researchgate.net |

| Al-O Bending | ~450, ~420 | - | researchgate.net |

| Metal-Ligand Vibrations | 500-390 | - | researchgate.net |

Note: Specific calculated frequencies can vary depending on the functional and basis set used.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations offer a way to study the movement and interactions of atoms and molecules over time. For Al(acac)₃, MD simulations have been particularly useful for understanding its behavior in different environments, such as in polymer matrices.

Recent studies have used MD simulations to investigate the role of Al(acac)₃ in enhancing the self-healing and mechanical properties of polymers. acs.org The simulations provide insights into the coordination dynamics between the aluminum ion (Al³⁺) and the polymer chains. acs.org

Key findings from MD simulations include:

The introduction of acetylacetonate (B107027) (acac⁻) counterions, as in Al(acac)₃, leads to longer coordination bond lengths between the Al³⁺ ion and the polymer network compared to other counterions like chloride (Cl⁻). acs.org

This increased bond length results in a greater free volume for the polymer chains, leading to a more dynamic network and improved self-healing capabilities. acs.org

MD simulations can bridge theoretical models and practical applications by guiding the design of new materials with enhanced properties. acs.org

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental parameters. These methods, while computationally more intensive than DFT, can provide highly accurate electronic structure information.

For metal acetylacetonates (B15086760), including aluminum complexes, ab initio calculations have been used to investigate their molecular geometry and electronic properties. asianpubs.orgasianpubs.org Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been applied. asianpubs.org

Research in this area has shown:

Ab initio computations, including methods that account for electron correlation, are necessary to obtain reliable molecular and electronic structures for metal acetylacetonates. asianpubs.org

These calculations have been used to study the delocalization in the chelate rings of the acetylacetonate ligand. asianpubs.orgasianpubs.org

For related transition metal acetylacetonates, restricted active space (RAS) calculations, a type of multiconfigurational ab initio method, have successfully reproduced experimental X-ray absorption spectra, providing deep insights into the electronic structure. diva-portal.orgnih.govacs.org While not specifically detailed for Al(acac)₃ in the provided context, the success of these methods on similar compounds highlights their potential for high-accuracy studies of aluminum acetylacetonate.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that aim to predict the properties or reactivity of a chemical based on its molecular structure. These models use molecular descriptors, which are numerical values derived from the chemical structure.

While specific QSPR/QSRR models developed exclusively for Aluminum (III) acetylacetonate are not widely documented in the provided search results, the principles of QSPR are applicable. For instance, QSPR studies have been used to predict properties like the standard enthalpy of formation for a wide range of compounds, which could include Al(acac)₃. mdpi.com

General applications and findings related to QSPR that are relevant include:

QSPR models can be developed to predict various physical, chemical, and biological properties. mdpi.comresearchgate.net

These models use molecular descriptors calculated from the chemical structure to establish a mathematical relationship with the property of interest. mdpi.com

For other metal acetylacetonates, QSPR has been used to analyze relationships between molecular structure and properties like rheological and mechanical effects in polymer applications. researchgate.net A study on chloroprene (B89495) rubber accelerators included manganese and nickel acetylacetonates, demonstrating the applicability of QSPR in understanding the role of these complexes in material science. researchgate.net

Applications of Aluminum Iii Acetylacetonate in Advanced Materials Science

Precursor for Thin Film Deposition Technologies

The physical and chemical properties of Aluminum (III) acetylacetonate (B107027) make it an ideal candidate for several thin-film deposition techniques. It is a stable, non-toxic, and cost-effective solid powder at room temperature that is easy to handle and sublimes at relatively low temperatures, a crucial characteristic for vapor deposition methods. researchgate.netuni-due.de

Aluminum (III) acetylacetonate is prominently used as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) to grow aluminum oxide (Al₂O₃) thin films. smolecule.com These films are critical components in microelectronics and as protective or optical coatings due to their excellent insulating, mechanical, and optical properties. smolecule.com The MOCVD process involves the thermal decomposition of the vaporized Al(acac)₃ precursor on a heated substrate. smolecule.comresearchgate.net

Research has shown that crystalline Al₂O₃ films can be deposited at relatively low temperatures, making the process compatible with a variety of substrate materials. researchgate.net Studies have investigated the deposition of Al₂O₃ on substrates like silicon (Si) and tungsten carbide (WC) at temperatures ranging from 350°C to 950°C. researchgate.netresearchgate.net At lower temperatures (350–550 °C), the resulting films are typically amorphous. researchgate.netresearchgate.net As the deposition temperature increases, crystalline phases of alumina (B75360), such as κ-Al₂O₃, begin to form, with enhanced crystallinity observed at higher temperatures (750–950 °C). researchgate.netresearchgate.net The use of Al(acac)₃ in MOCVD can sometimes lead to carbonaceous impurities in the deposited films, which can color the deposits from orange-brown to black depending on the deposition temperature. researchgate.net

Beyond pure alumina, Al(acac)₃ is also used to create composite films. For instance, nanostructured Al₂O₃–TiO₂ composite films have been prepared by MOCVD using aluminum acetylacetonate and titanium tetraisopropoxide as co-precursors. capes.gov.br

Table 1: MOCVD Process Parameters for Al₂O₃ Film Deposition using Al(acac)₃

| Substrate | Deposition Temperature (°C) | Resulting Film Phase | Key Findings | Source |

|---|---|---|---|---|

| Si(111) | 350 - 550 | Amorphous | Amorphous films obtained at low temperatures. | researchgate.netresearchgate.net |

| Si(111) | 550 - 950 | Crystalline (κ-Al₂O₃) | Crystallinity increases with temperature; textured growth at 950°C. | researchgate.netresearchgate.net |

| TiN/WC, Si(100) | 500 - 1100 | Crystalline | Growth rate from Al(acac)₃ is nearly double that from Al(thd)₃. | researchgate.net |

| Stainless Steel | 350 - 475 | Amorphous/Crystalline | Deposition starts at 350°C, with a maximum growth rate at 475°C. | uni-due.de |

| Glass | 723 - 873 K (450 - 600°C) | Nanostructured Composite | Successful formation of Al₂O₃–TiO₂ composite films. | capes.gov.br |

Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to build films one atomic layer at a time, offering exceptional control over thickness and conformality. mdpi.com While other aluminum precursors like trimethylaluminum (B3029685) (TMA) are common, their pyrophoric nature presents handling challenges. mdpi.com this compound has been explored as a stable, non-pyrophoric alternative precursor in ALD processes for depositing aluminum-based materials. ereztech.com

The mechanism in ALD involves pulsing the Al(acac)₃ precursor into the reactor, where it adsorbs onto the substrate surface. This is followed by a purge to remove unreacted precursor, and then a pulse of a co-reactant (like water or ozone) to react with the adsorbed layer, forming a layer of the desired material. acs.org This cycle is repeated to achieve the target film thickness.

While Al(acac)₃ is a viable precursor, its application in ALD can be complex. For example, in some processes for etching Al₂O₃ via thermal ALE, Al(acac)₃ is actually a reaction product, formed when a metal acetylacetonate like Sn(acac)₂ reacts with the alumina surface. nih.gov However, its primary role in deposition is as a source for aluminum. It has been used in processes to create not only aluminum oxide but also other complex oxides and materials. ereztech.combeilstein-journals.org For instance, it has been used alongside H₂S and O₂ plasma to synthesize indium oxysulfide (In₂(S,O)₃) films. beilstein-journals.org

Solution-based techniques offer a low-cost, scalable alternative to vapor-phase deposition for fabricating thin films. This compound's solubility in various organic solvents makes it highly suitable for these methods. smolecule.com

One such method is spin coating, where a solution containing the precursor is dispensed onto a substrate, which is then spun at high speed to produce a thin, uniform film. After coating, a thermal annealing step is typically required to decompose the precursor and form the final metal oxide film. google.com For example, indium tin oxide (ITO) films have been fabricated by spin-coating a precursor solution and annealing at temperatures between 200°C and 500°C. google.com

Another innovative solution-based method is mist chemical vapor deposition (mist-CVD). In this technique, a solution of Al(acac)₃ dissolved in a solvent mixture (e.g., water and methanol) is atomized into a fine mist. aip.orgresearchgate.net The mist is then transported by a carrier gas to a heated substrate, where thermal decomposition leads to film growth. aip.orgresearchgate.net This method has successfully produced AlOₓ thin films with good insulating properties at deposition temperatures between 300°C and 450°C. aip.org Research shows that the solvent, particularly water, can act as a strong oxygen source, facilitating an efficient reaction even at lower temperatures. aip.org

Table 2: Solution-Based Deposition Parameters for AlOₓ Films using Al(acac)₃

| Deposition Method | Solvent | Substrate Temperature (°C) | Key Film Properties | Source |

|---|---|---|---|---|

| Mist-CVD | Water/Methanol | 300 - 450 | Breakdown field >6 MV/cm; Dielectric constant >6 at >400°C. | aip.org |

| Mist-CVD | Water/Methanol | 350 - 400 | Deposition rates depend on solvent ratio and temperature. | researchgate.net |

| Spin Coating | Not specified | 200 - 500 (Annealing) | Used to fabricate ITO films (as part of a multi-metal precursor system). | google.com |

| Sol-Gel (Spin Coating) | Acetylacetone (B45752)/Ethanol | 500 (Calcination) | Amorphous, homogeneous films with low leakage current. | researchgate.net |

Synthesis and Functionalization of Nanomaterials

This compound is a key starting material for the bottom-up synthesis of aluminum-based nanostructures. Its controlled decomposition allows for the formation of nanoparticles with specific sizes, shapes, and phases. researchgate.net

Various methods have been developed to synthesize aluminum oxide (Al₂O₃) and aluminum hydroxide (B78521) (Al(OH)₃) nanoparticles using Al(acac)₃ as the aluminum source.

One effective technique is chemical vapor condensation , where Al(acac)₃ is vaporized and then decomposed in a high-temperature furnace. A study using this method in a temperature range of 700-1000°C produced δ-Al₂O₃ nanoparticles. researchgate.net Notably, at 900°C and 1000°C, the resulting nanoparticles, 10-15 nm in diameter, exhibited a unique hollow structure with thin shells (2-3 nm), a morphology attributed to the sequential decomposition of the acetylacetonate ligands. researchgate.net

Sol-gel synthesis is another common route. Crystalline γ-Al₂O₃ nanopowder with a mean particle diameter of 85 nm has been successfully synthesized via a sol-gel process involving an aluminum acetylacetonate-methanol-ethylene glycol-water system. researchgate.net

More direct chemical reduction methods have also been employed. One route describes the reduction of Al(acac)₃ by lithium aluminum hydride (LiAlH₄) at 165°C to produce aluminum nanoparticles with sizes ranging from 50 to 250 nm. researchgate.netiaea.org In another approach, luminescent amorphous aluminum hydroxide nanoparticles have been rapidly synthesized at 200°C using Al(acac)₃, oleic acid, and a base catalyst. nih.govrsc.org By adjusting the ratio of Al(acac)₃ to oleic acid, the luminescence of the resulting nanoparticles could be tuned to emit either UV or blue light. nih.govrsc.org

Table 3: Synthesis of Aluminum-Based Nanoparticles from Al(acac)₃

| Synthesis Method | Temperature (°C) | Product | Size/Structure | Source |

|---|---|---|---|---|

| Chemical Vapor Condensation | 900 - 1000 | δ-Al₂O₃ | 10-15 nm hollow nanoparticles | researchgate.net |

| Chemical Reduction | 165 | Al nanoparticles | 50-250 nm particles | researchgate.netiaea.org |

| Sol-Gel | N/A (Calcination) | γ-Al₂O₃ | 85 nm mean diameter | researchgate.net |

| Low-Temperature Synthesis | 200 | Amorphous Al(OH)₃₋ₓ | Luminescent nanoparticles | nih.govrsc.org |

The reactivity of this compound allows for its use in creating more complex hybrid and composite nanomaterials where aluminum species are integrated into a larger matrix. This is crucial for developing materials with tailored mechanical, thermal, or catalytic properties.

For example, Al(acac)₃ has been used to synthesize polymer-inorganic hybrid nanocomposites in the melt. avmachado-lab.org In one study, it was mixed with polypropylene (B1209903) modified with maleic anhydride (B1165640) (PP-g-MA) in a batch mixer at 180°C. The process required a post-treatment hydrolysis step to form covalent bonds between the aluminum species and the polymer matrix, resulting in well-dispersed aluminum-containing nanoparticles within the polypropylene. avmachado-lab.org

In the field of catalysis, Al(acac)₃ and other metal acetylacetonates (B15086760) are used to prepare bimetallic nanoparticles on oxide supports like γ-Al₂O₃. mdpi.com The precursors are dissolved in a non-aqueous solvent, co-impregnated onto the support, and then subjected to activation treatments to form bimetallic nanoparticles with controlled size and composition, which are essential for various catalytic applications. mdpi.com Furthermore, it has been used to drive metal-ligand coordination in self-healing polymers, enhancing mechanical robustness for applications like electronic skin. acs.org

Sol-Gel Chemistry and Xerogel/Aerogel Formation

The sol-gel process is a widely utilized method for producing solid materials from small molecules. It involves the conversion of a solution (sol) into a gel-like network, which can then be dried to form a xerogel or an aerogel. This compound plays a crucial role in the synthesis of alumina-based aerogels and xerogels due to its function as a precursor that can control hydrolysis and condensation rates. osti.govrsc.org

In the synthesis of alumina aerogels, this compound can be used to create highly porous and high-surface-area materials. researchgate.netresearchgate.net The process often involves the reaction of an aluminum precursor, such as aluminum tri-sec-butoxide, in a solvent like acetone (B3395972), with the introduction of steam to initiate the sol-gel transformation. researchgate.net The use of chelating agents like acetylacetone is critical for controlling the rapid hydrolysis of aluminum alkoxide precursors, which would otherwise be difficult to manage. osti.govrsc.orgnih.gov This control allows for the formation of a uniform gel network.

The resulting gel can be dried under supercritical conditions to produce an aerogel, a material with extremely low density and high porosity. rsc.orgresearchgate.net Alternatively, controlled drying can yield a xerogel. researchgate.net Research has shown that the properties of the final aerogel, such as specific surface area and pore size, can be tailored by adjusting the synthesis conditions. For instance, in the preparation of alumina aerogels using acetoacetic-grafted polyvinyl alcohol as a template, increasing the template content leads to a higher specific surface area and smaller pore size. springerprofessional.de

The table below summarizes the properties of alumina aerogels synthesized using different methods, highlighting the versatility of the sol-gel approach.

| Precursor System | Drying Method | Bulk Density ( kg/m ³) | Surface Area (m²/g) | Reference |

| AlCl₃·6H₂O with propylene (B89431) oxide | Supercritical CO₂ | 60-130 | 600-700 | researchgate.net |

| Aluminum tri-sec-butoxide with acetone/steam | Pyrolysis | Not specified | High | researchgate.net |

| AlCl₃·6H₂O with acac-PVA | Supercritical drying | High | High | springerprofessional.de |

Role as a Dopant and Modifying Agent in Functional Materials (e.g., Perovskites)

This compound serves as an important dopant and modifying agent in the fabrication of functional materials, most notably in perovskite solar cells. The introduction of small amounts of aluminum ions can significantly enhance the performance and stability of these devices.

Research has demonstrated that doping with aluminum acetylacetonate can lead to a notable increase in the power conversion efficiency (PCE) of perovskite solar cells. For instance, one study reported an increase in PCE to 19.1% with negligible hysteresis in planar heterojunction solar cells. rsc.org The optimal doping concentration is crucial, as excessive amounts can negatively impact performance. Studies have shown a clear trend of enhanced device performance with Al³⁺ doping concentrations up to around 0.15 to 0.3 mol%. lincoln.ac.uk

The table below presents research findings on the impact of aluminum acetylacetonate as a dopant in perovskite solar cells.

| Perovskite System | Doping Concentration (mol%) | Average PCE (%) | Key Improvements | Reference |

| MAPbI₃ | 0.15 | 15.8 ± 2.4 | Increased Jsc and Voc, reduced non-radiative recombination | lincoln.ac.uk |

| Planar Heterojunction | Not specified | 19.1 | Improved crystal quality, reduced microstrain, negligible hysteresis | rsc.org |

| TiO₂ ETL based | 1% Al-doped TNC | 11.3 | Increased current collection, reduced recombination rate | acs.org |

Furthermore, aluminum acetylacetonate is used to modify other components of solar cells, such as the electron transport layer (ETL). Modifying titanium dioxide (TiO₂) nanoparticles with titanium acetylacetonate, a related compound, has been shown to create a more uniform and pinhole-free ETL, leading to enhanced charge extraction and a reduction in hysteresis. researchgate.net

Integration in Carbon Materials Synthesis

This compound is a valuable precursor in the synthesis of various carbon nanomaterials, including carbon nanowalls and carbon nanotubes. sigmaaldrich.comsigmaaldrich.comuni-due.de Its use as a single-source precursor in chemical vapor deposition (CVD) processes offers a method to create structured carbon materials with desirable properties for applications in electronics, catalysis, and energy storage. beilstein-journals.org

In the synthesis of carbon nanowalls, aluminum acetylacetonate is used in plasma-enhanced CVD (PECVD). beilstein-journals.org The precursor provides both the carbon source and the aluminum species that influence the growth and morphology of the nanowalls. uni-due.de The resulting carbon nanowalls are electrically conductive and possess a large specific surface area. beilstein-journals.org The morphology of these structures, which can range from thorny to straight or curled, is strongly influenced by deposition parameters such as substrate temperature and bias voltage. beilstein-journals.org

Aluminum acetylacetonate also plays a role as a catalyst or co-catalyst in the growth of carbon nanotubes (CNTs). It can be used in conjunction with other metal precursors, like ferrocene (B1249389), to form bimetallic catalysts. nih.gov For example, an optimized FeCu catalyst derived from ferrocene and a copper acetylacetonate precursor demonstrated a significantly longer lifetime and resulted in high-yield growth of ultralong CNT arrays. nih.gov In other systems, aluminum acetylacetonate has been used to create alumina (Al₂O₃) nanoparticles that act as a support for the catalyst, preventing the coalescence of catalyst particles during carbonization and thus improving the structural integrity of the resulting carbon material.

Another application involves its use as a foaming agent in the production of mesoporous carbon nanofibers. mdpi.com In this process, aluminum acetylacetonate is blended with a polymer like polyacrylonitrile. During subsequent heat treatment, the sublimation of the aluminum compound creates mesopores within the carbon nanofibers. mdpi.com These porous materials have shown promise as anode materials in lithium-ion batteries, exhibiting higher reversible capacity and better cycling stability compared to nonporous counterparts. mdpi.com

The table below highlights key findings in the use of aluminum acetylacetonate for carbon material synthesis.

| Carbon Material | Synthesis Method | Role of Al(acac)₃ | Key Findings | Reference |

| Carbon Nanowalls | ICP-PECVD | Single-source precursor | Produced electrically conductive nanowalls with large surface area. beilstein-journals.org | beilstein-journals.org |

| Mesoporous Carbon Nanofibers | Electrospinning and foaming | Foaming agent | Created mesoporous structure with high reversible capacity for Li-ion battery anodes. mdpi.com | mdpi.com |

| Carbon Nanotubes | Floating catalyst CVD | Co-precursor for bimetallic catalyst | Optimized FeCu catalyst led to high-yield growth of ultralong CNTs. nih.gov | nih.gov |

| Carbon Nanowalls | ICP-CVD | Metal-organic precursor | Wall size influenced by aluminum content and plasma parameters. uni-due.de | uni-due.de |

Catalytic Applications and Mechanistic Insights of Aluminum Iii Acetylacetonate

Lewis Acid Catalysis in Organic Transformations

As a Lewis acid, the aluminum center in Aluminum (III) acetylacetonate (B107027) can accept an electron pair, enabling it to activate substrates in various organic transformations. researchgate.net This catalytic action is generally achieved through the coordination of the aluminum atom with a reactant, which leads to the formation of reactive intermediates that facilitate the desired chemical conversion. guidechem.com Metal acetylacetonates (B15086760) are widely employed as catalysts and catalyst precursors for a variety of organic synthesis applications. researchgate.netsemanticscholar.org The general mechanism involves the aluminum center activating a substrate, typically by coordinating to an electronegative atom like oxygen, thereby increasing the reactivity of the molecule toward nucleophilic attack.

| Reaction Type | Role of Aluminum (III) Acetylacetonate | General Mechanistic Step |

| Michael Addition | Lewis Acid Catalyst | Activation of an α,β-unsaturated carbonyl compound by coordination of Al(III) to the carbonyl oxygen, increasing the electrophilicity of the β-carbon for nucleophilic attack. whiterose.ac.uk |

| Cyanosilylation | Lewis Acid Catalyst | Activation of an aldehyde or ketone by coordination of Al(III) to the carbonyl oxygen, making the carbonyl carbon more susceptible to attack by a cyanide nucleophile. nih.govnih.gov |

| Annulation Reactions | Lewis Acid Catalyst | Promotion of cyclization reactions by activating substrates, enabling the formation of ring structures such as quinolines. mdpi.com |

The primary mechanistic role of this compound in organic reactions is the activation of carbonyl groups. In reactions such as the cyanosilylation of aldehydes, the aluminum center coordinates to the carbonyl oxygen. This coordination withdraws electron density from the carbonyl group, making the carbonyl carbon significantly more electrophilic and thus more vulnerable to attack by the nucleophilic cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). researchgate.netnih.gov

Similarly, in conjugate additions like the oxa-Michael reaction, the catalyst activates the α,β-unsaturated carbonyl system. nsf.gov By coordinating to the carbonyl oxygen, it enhances the electrophilic character of the β-carbon, facilitating the addition of a nucleophile. whiterose.ac.uk

Studies on the interaction of Al(acac)₃ with acids have revealed that the acetylacetonate ligand can be protonated, leading to the formation of a "dangling ligand" intermediate. cdnsciencepub.com This process can temporarily open a coordination site on the aluminum center, potentially facilitating its interaction with a substrate molecule to initiate the catalytic cycle. cdnsciencepub.com The slow step in this exchange is believed to be the breaking of the first aluminum-oxygen bond. cdnsciencepub.com

Role in Polymerization Reactions

This compound is a versatile compound in the field of polymer chemistry, where it functions as an efficient catalyst and co-catalyst, particularly in the production of polyesters and polyolefins. rsc.org It can also serve as a catalyst support, enhancing the efficiency and control of polymerization reactions. guidechem.com Its high thermal stability and solubility in organic solvents make it suitable for a variety of polymerization processes. guidechem.comereztech.com

In polymerization reactions, this compound can be involved in both the initiation and propagation steps. guidechem.com Its mechanism often involves coordination with monomers or polymerization initiators. guidechem.com In the context of free-radical polymerization, certain metal acetylacetonates can act as initiators. While not always involving aluminum directly, the "Metal Acetylacetonate–Bidentate Ligand Interaction" (MABLI) mechanism has been proposed, where interaction with other ligands can generate free radicals capable of initiating polymerization. This demonstrates a pathway by which such complexes can induce polymer chain growth.

This compound and related aluminum compounds are effective catalysts in polycondensation reactions, such as the synthesis of poly(ethylene terephthalate) (PET). rsc.orgmdpi.com In this process, the Lewis acidic aluminum center plays a crucial role. The proposed mechanism involves the coordination of the carbonyl oxygen from the terephthalic acid (TPA) monomer to the aluminum catalyst. mdpi.com This coordination polarizes the carbonyl group, creating a more electrophilic carbocation. This activation facilitates the nucleophilic attack by the hydroxyl group of ethylene (B1197577) glycol (EG), leading to the formation of the ester linkage and the elimination of water. mdpi.com This catalytic cycle repeats, extending the polymer chain.

| Polymerization Type | Role of Al(acac)₃ | Proposed Mechanism |

| Polycondensation (PET) | Catalyst/Co-catalyst | Lewis acid activation of the carboxylic acid monomer by coordination to the carbonyl oxygen, facilitating esterification. mdpi.com |

| Free-Radical Polymerization | Initiator/Co-initiator | Potential generation of radicals via ligand interaction (MABLI mechanism) or coordination with monomers/initiators. guidechem.com |

| Silane (B1218182) Polymerization | Catalyst/Control Agent | Catalyzes hydrolysis to form reactive silanols and controls the subsequent condensation into polysiloxanes. guidechem.com |

This compound plays a distinct dual role in the hydrolysis and subsequent polymerization of silanes, such as methyltrimethoxysilane (B3422404) (MTMS). guidechem.com In the absence of other acid catalysts, Al(acac)₃ can itself catalyze the hydrolysis of the methoxy (B1213986) groups on the silane to form reactive silanol (B1196071) (Si-OH) groups. guidechem.com This effect is thought to occur through a proton transfer mechanism involving the catalyst. guidechem.com

Conversely, when a strong acid like nitric acid is used as the primary hydrolysis catalyst, the addition of Al(acac)₃ has been observed to decrease the rate of hydrolysis. guidechem.com However, under these conditions, it promotes the polymerization (condensation) of the formed silanols, leading to a high degree of polymerization and the formation of polysiloxane networks. guidechem.com While effective under mild conditions, the reaction times when using Al(acac)₃ for silane hydrolysis can be significantly longer compared to traditional acid-catalyzed systems. mdpi.com

Development of Heterogeneous Catalysts and Supported Aluminum Species

A significant application of this compound is its use as a precursor for the synthesis of advanced materials, including heterogeneous catalysts and supported aluminum species. cdnsciencepub.comresearchgate.net Its volatility and well-defined decomposition pathway make it an ideal candidate for chemical vapor deposition (CVD) techniques. ereztech.comrsc.org

Through CVD, Al(acac)₃ is used to deposit thin, uniform films of aluminum oxide (alumina, Al₂O₃). mdpi.com Alumina (B75360) is a widely used ceramic material and, critically, serves as a robust support for other catalytically active metals due to its high surface area and thermal stability. nih.gov Furthermore, Al(acac)₃ can be used to synthesize alumina nanoparticles and other complex nanostructures. cdnsciencepub.com For instance, it has been employed as an aluminum source in the solvothermal synthesis of Ru₃Al nanosheets, demonstrating its utility in creating multi-metallic heterogeneous catalysts. nih.gov

Chiral Catalysis with Modified this compound Complexes

The development of asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. This compound [Al(acac)3], while achiral itself, serves as a versatile precursor for the generation of potent chiral Lewis acid catalysts. By substituting the achiral acetylacetonate (acac) ligands with chiral, multidentate ligands, a chiral environment is created around the aluminum center. This modification allows the catalyst to differentiate between enantiotopic faces or groups of a prochiral substrate, leading to the formation of one enantiomer in excess.

The primary mechanism of action for these modified aluminum catalysts is their function as a Lewis acid. The aluminum center, once coordinated to the chiral ligand, activates a substrate (e.g., an aldehyde or imine) by coordinating to a Lewis basic site (typically a carbonyl oxygen or imine nitrogen). This activation lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack. The chiral ligand framework sterically shields one face of the activated substrate, directing the nucleophile to attack from the less hindered face, thereby inducing enantioselectivity.

Common classes of chiral ligands used to modify aluminum catalysts include BINOL (1,1'-bi-2-naphthol) and Salen (a class of Schiff bases derived from salicylaldehyde (B1680747) and diamines). These ligands are often C2-symmetric, a feature that can reduce the number of possible transition states and thereby enhance enantioselectivity. The resulting chiral aluminum complexes have proven effective in a variety of asymmetric transformations.

Asymmetric Reactions Catalyzed by Chiral Aluminum-Salen Complexes

Chiral aluminum-Salen complexes are particularly effective in asymmetric additions to carbonyls and imines. These catalysts are typically prepared in situ or isolated as stable complexes by reacting an aluminum precursor, such as a trialkylaluminum reagent, with a chiral Salen ligand. illinois.edunih.gov This process displaces the initial ligands to form the active chiral catalyst. These catalysts have been successfully applied to the Strecker reaction, which is a method for synthesizing α-amino acids. nih.gov

For instance, Jacobsen and coworkers developed a chiral Al(III)(salen) complex that catalyzes the addition of hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN) to imines. nih.gov The catalyst activates the imine for nucleophilic attack by the cyanide, while the chiral ligand environment directs the approach of the nucleophile, leading to high enantiomeric excesses (ee).

Another significant application is the enantioselective addition of α-isocyanoacetamides to aldehydes, which produces chiral 5-aminooxazoles. nih.gov A (salen)Al(III)Cl complex has been shown to effectively catalyze this transformation with good yields and high enantioselectivity. nih.gov The proposed mechanism involves the aluminum center acting as a Lewis acid to activate the aldehyde. The stereochemical outcome is determined by the approach of the isocyanide nucleophile to a specific face of the aldehyde, dictated by the chiral Salen ligand. nih.gov

Below is a table summarizing the performance of chiral aluminum-Salen catalysts in representative asymmetric reactions.

| Catalyst Type | Reaction | Substrate | Yield (%) | ee (%) |

| Chiral (Salen)Al(III)Cl | Strecker Reaction | N-Benzylbenzaldimine | High | up to 91 |

| Chiral (Salen)Al(III) | Cyanohydrin Synthesis | Various Aromatic Aldehydes | 85-94 | 76-92 |

| Chiral (Salen)Al(III)Cl | α-Addition of Isocyanide | Various Aldehydes | Good | Good |

| Chiral MeAl(Salen) | Michael Addition | N-alkylmaleimides | 93 | 94 |

Asymmetric Catalysis with Chiral Aluminum-BINOL Complexes

Another prominent class of modified aluminum catalysts is derived from the C2-symmetric ligand BINOL and its derivatives. Catalysts generated from reagents like diethylaluminum chloride (Et2AlCl) and chiral vaulted biaryls such as VAPOL (vaulted 2,2'-binaphthol) have demonstrated exceptional efficacy in asymmetric Diels-Alder reactions. sigmaaldrich.com These catalysts create a well-defined chiral pocket that controls the orientation of the dienophile, leading to high stereoselectivity. For the cycloaddition of acrolein with cyclopentadiene, a VAPOL-derived aluminum catalyst provided excellent enantioselectivity, a significant improvement over catalysts derived from standard BINOL. sigmaaldrich.com

Furthermore, aluminum complexes modified with chiral BINOL are effective catalysts for asymmetric ring-closing ene reactions. rsc.org This transformation is valuable for synthesizing cyclic alcohols from unsaturated aldehydes with good control over both diastereoselectivity and enantioselectivity. rsc.orgnih.gov The mechanism involves the coordination of the aldehyde's carbonyl group to the chiral aluminum-BINOL complex, which then facilitates a concerted ring-closing step. The bulky aromatic rings of the BINOL ligand create a constrained chiral environment that dictates the stereochemical outcome of the cyclization. rsc.org

The following table presents data on the application of chiral aluminum-BINOL type complexes in asymmetric synthesis.

| Catalyst Type | Reaction | Substrate | Yield (%) | ee (%) |

| (VAPOL)AlCl | Diels-Alder | Acrolein + Cyclopentadiene | High | 98 |

| (BINOL)Al | Ene Reaction | 3-Methylcitronellal | Good | High |

| (Zr-VANOL) | Imine Aldol Reaction | Various Silyl Ketene Acetals | Excellent | High |

Aluminum Iii Acetylacetonate in Polymer Chemistry and Advanced Polymeric Materials

Cross-linking Agent for Polymeric Networks and Elastomers

The use of Al(acac)₃ as a cross-linker offers several advantages, such as improved drying speed, greater resistance to solvents and heat, and enhanced adhesion to various substrates like aluminum and polyolefin films. 2017erp.com It is particularly effective in non-aqueous systems. 2017erp.com In compositions involving functionalized, hydrogenated block copolymers, such as maleated styrene-ethylene/butylene-styrene (SEBS), Al(acac)₃ creates cross-links with the acid groups grafted onto the polymer. This cross-linking significantly improves the cohesive strength at high temperatures and solvent resistance of the resulting material. google.com

A key application of Al(acac)₃ in advanced polymers is its role in creating self-healing materials through dynamic metal-ligand coordination. acs.orgfigshare.com In these systems, the coordination bonds between the aluminum center and polymer ligands are reversible, allowing them to break and reform under specific stimuli, such as heat or mechanical stress. This dynamic nature enables the material to repair damage and recover its original properties.

In one study, a self-healing polymer was developed using a pyridine-capped polyurethane-urea polymer backbone (PTD) combined with phosphorus-rich small molecules. acs.orgacs.org Al(acac)₃ was used to create cross-links within this polymer matrix. The acetylacetonate (B107027) (acac⁻) counteranions play a crucial role in the system's dynamics. acs.org Molecular dynamics simulations have shown that the coordination bonds in systems incorporating acac⁻ are longer and the polymer network is more dynamic compared to systems using other counteranions like chloride (Cl⁻). acs.orgfigshare.com This increased free volume and network dynamism facilitates the self-healing process, allowing the polymer chains to move and re-establish connections after damage. acs.org This approach has led to materials with improved self-healing capabilities and mechanical robustness, suitable for applications like electronic skin sensors. figshare.com

Modifiers for Enhanced Mechanical Properties and Viscoelasticity

The incorporation of Aluminum (III) acetylacetonate as a cross-linking agent directly influences the mechanical and viscoelastic properties of polymers. The formation of a cross-linked network generally increases the material's stiffness, tensile strength, and thermal stability. google.com However, there is often a trade-off between mechanical robustness and viscoelasticity, which is crucial for properties like self-healing. researchgate.net

The table below summarizes the mechanical properties of a polyurethane-urea polymer (PTD) composite cross-linked with Al(acac)₃.

| Property | Value |

| Tensile Strength | > 1.0 MPa |

| Elongation at Break | > 600% |

| Self-Healing Efficiency | > 93% |

Data derived from studies on Al(acac)₃ cross-linked polyurethane-urea composites. researchgate.net

Synthesis of Polymer-Inorganic Hybrid Materials

This compound is a valuable precursor for the in situ synthesis of polymer-inorganic hybrid materials, where inorganic nanoparticles are generated within a polymer matrix. researchgate.net This bottom-up approach offers greater control over the structure and properties of the final nanocomposite compared to simply mixing pre-formed particles into a polymer. researchgate.net

In this process, Al(acac)₃ can be introduced into a polymer solution or melt. Subsequent treatment, often involving hydrolysis and condensation reactions typical of sol-gel processes, leads to the formation of aluminum oxide (alumina) nanoparticles directly within the polymer matrix. researchgate.net The acetylacetonate ligand can act as a chelating agent that stabilizes the aluminum precursor, controlling its reactivity. researchgate.net This controlled reaction rate can prevent the premature or overly rapid formation of metal oxide, allowing for better dispersion and encapsulation of the inorganic phase within the polymer. mdpi.com The resulting hybrid materials combine the properties of the polymer (e.g., flexibility, processability) with those of the inorganic filler (e.g., hardness, thermal stability, refractive index).

Flame Retardancy Mechanisms in Polymeric Composites (Focus on Chemical Mechanisms)

Inorganic compounds are frequently added to polymers to enhance their flame retardancy. nih.gov While many studies focus on compounds like aluminum trihydroxide (ATH), the chemical principles extend to precursors like this compound. The primary flame retardancy mechanism for such compounds occurs in the condensed phase (i.e., within the solid polymer). nih.govcore.ac.uk

During combustion, the high temperatures cause the Al(acac)₃ within the polymer composite to decompose. This decomposition process is endothermic, meaning it absorbs heat from the surrounding polymer, which slows the rate of pyrolysis and reduces the generation of flammable gases. mdpi.com

The key chemical mechanism is the formation of a thermally stable, non-combustible layer of aluminum oxide (Al₂O₃) on the surface of the polymer. nih.gov This alumina (B75360) layer acts as a physical barrier with several functions:

Insulation: It insulates the underlying polymer from the heat of the flame, further slowing pyrolysis. nih.gov

Mass Transfer Barrier: It obstructs the diffusion of flammable volatile decomposition products from the polymer to the flame zone. nih.gov

Oxygen Barrier: It limits the access of ambient oxygen to the polymer surface, which is necessary to sustain combustion. nih.gov

This formation of a protective char or ceramic-like layer is a hallmark of condensed-phase flame retardants. core.ac.uk By interfering with the chemical and physical processes of combustion within the material itself, Al(acac)₃ can significantly reduce the flammability of the polymer composite, decrease the heat release rate, and help prevent dripping. mdpi.com

Advanced Coordination Chemistry and Reactivity of Aluminum Iii Acetylacetonate

Ligand Exchange Kinetics and Mechanistic Pathways